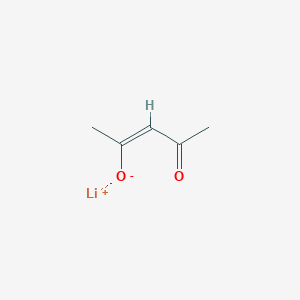
Lithium 2,4-pentanedionate
Vue d'ensemble
Description
Lithium 2,4-pentanedionate, also known as lithium acetylacetonate or Li-acac, is a compound that has been studied for its unique properties and potential applications in various fields. The compound is characterized by the presence of lithium ions coordinated to the oxygen atoms of the acetylacetonate ligand.
Synthesis Analysis
The synthesis of lithium 2,4-pentanedionate is not directly described in the provided papers. However, similar lithium compounds, such as lithium propanoate and pentanoate, have been synthesized and characterized using techniques like single crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) . These methods could potentially be applied to the synthesis and analysis of lithium 2,4-pentanedionate.
Molecular Structure Analysis
The molecular structure of lithium 2,4-pentanedionate has been investigated using polarized infrared (IR) reflection spectra of single crystals. The use of isotopic replacement with 6Li and 7Li has allowed for the identification of bands related to the vibrations of lithium ions within the compound. The Li-O coordination polyhedra in the compound exhibit different degrees of distortion, which is reflected in the specific spectroscopic behavior of each polyhedron .
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to lithium 2,4-pentanedionate, they do offer insights into the reactivity of related lithium compounds. For instance, lithium pentacyanocobaltate coordination polymers have been shown to react reversibly with O2, indicating that lithium compounds can engage in significant chemical interactions . This suggests that lithium 2,4-pentanedionate may also participate in interesting chemical reactions, although further research would be needed to confirm this.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium 2,4-pentanedionate can be inferred from the studies on similar lithium compounds. For example, lithium propanoate and pentanoate exhibit solid-to-solid transitions and melting points that have been thoroughly characterized using DSC and XRD . The IR spectroscopy and impedance spectroscopies have also been employed to better understand the solid phases of these compounds . These techniques could be used to determine the physical and chemical properties of lithium 2,4-pentanedionate, such as phase transitions, melting points, and electrical properties.
Applications De Recherche Scientifique
Infrared Spectroscopy and Molecular Structure
Lithium 2,4-pentanedionate (Li-acac) has been explored in the field of spectroscopy, particularly using infrared spectra. Funck et al. (1977) utilized polarized infrared reflection spectra of Li-acac crystals to identify bands related to lithium ion vibrations. The use of 6Li/7Li isotopic replacement technique was pivotal in this research, leading to insights into the specific spectroscopic behavior of LiO4 coordination polyhedra in these compounds (Funck, Jungermann, & Klee, 1977).
Modulation of Tautomeric Equilibria
Lithium 2,4-pentanedionate's role in influencing tautomeric forms has been studied by Pocker and Spyridis (2002). They found that concentrated salt solutions, including lithium perchlorate-diethyl ether (LPDE), can significantly affect the keto-enol ratio in acetylacetone, a molecule in dynamic equilibrium. This discovery reveals important implications for understanding molecular interactions in nonaqueous solutions (Pocker & Spyridis, 2002).
Sol-Gel Synthesis Applications
The use of lithium 2,4-pentanedionate in the sol-gel synthesis of materials like lithium niobate powder and thin films has been explored by Prasada Rao et al. (1998). They highlighted the advantage of using lithium 2,4-pentanedionate as a lithium source due to its lower moisture sensitivity compared to other precursors, and its solubility in certain solvents, leading to innovations in materials synthesis (Prasada Rao, Paik, & Komarneni, 1998).
Synthesis of Layered Lithium Zinc Phosphate Hydrate
Bensalem (2001) researched the synthesis of a new layered lithium zinc phosphate hydrate using lithium 2,4-pentanedionate. This study involved reacting zinc 2,4-pentanedionate with phosphoric acid and lithium hydroxide under specific conditions, contributing to advancements in solid-state chemistry and materials science (Bensalem, 2001).
Lithium Salts in Stereochemistry
Hall, Gilchrist, and Collum (1991) explored the effects of lithium salts, including lithium 2,4-pentanedionate, on the stereochemistry of ketone enolization. This study provided insights into the selectivity of enolate formation, significantly contributing to the field of organic chemistry and understanding of lithium's role in stereochemical processes (Hall, Gilchrist, & Collum, 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
lithium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium acetylacetonate | |
CAS RN |
18115-70-3 | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



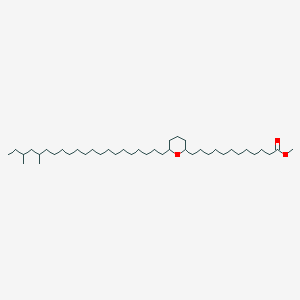
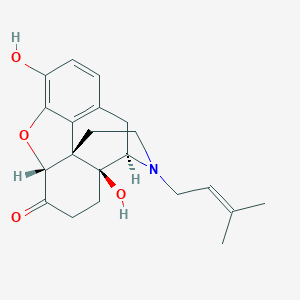
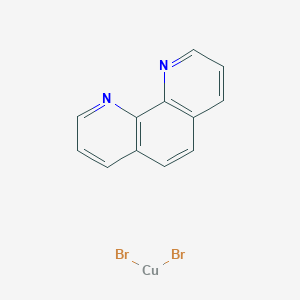
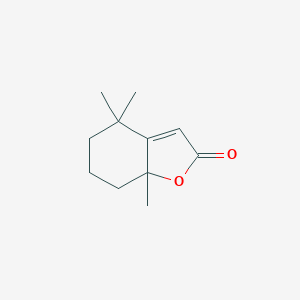
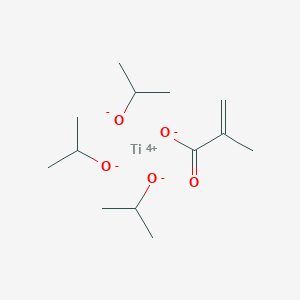
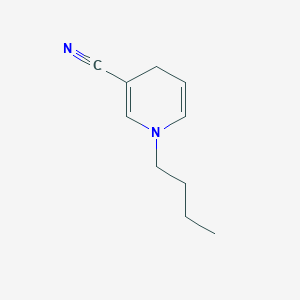
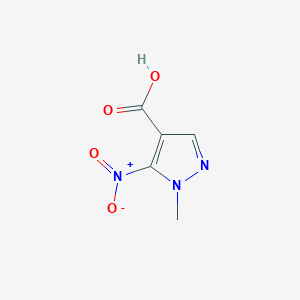


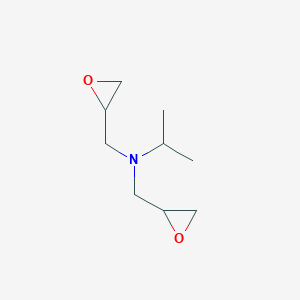
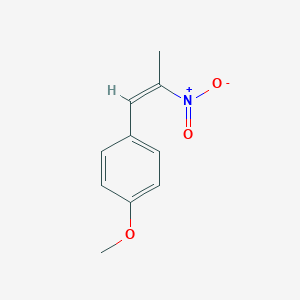
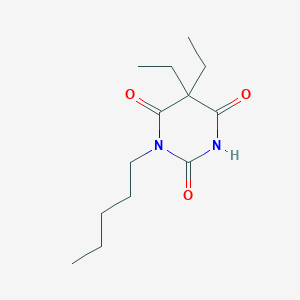
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
